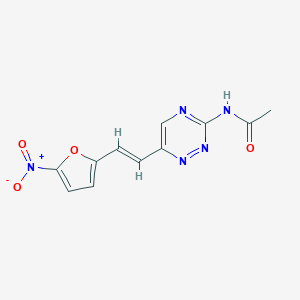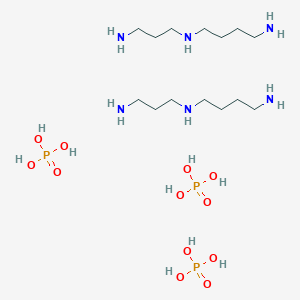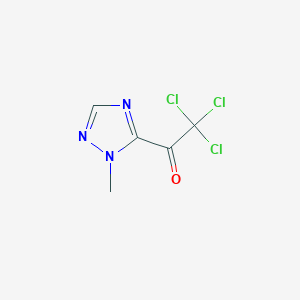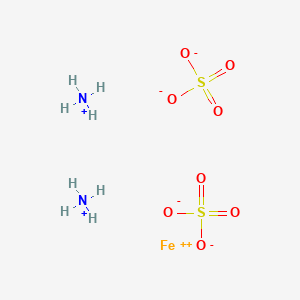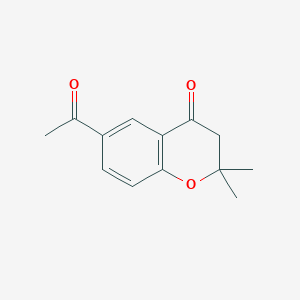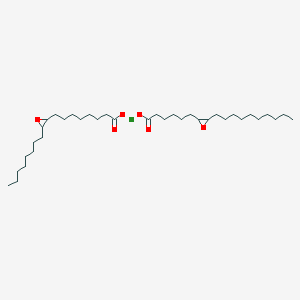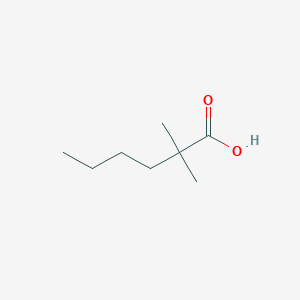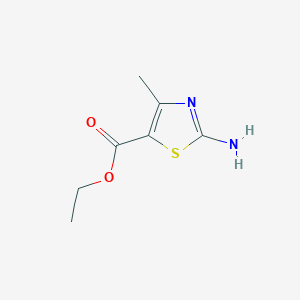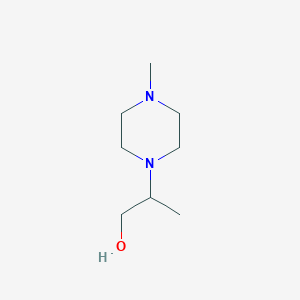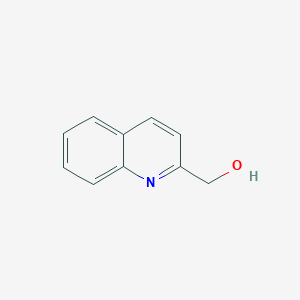
2-Pentafluorophenyl-acetamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentafluorophenyl-acetamidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds, as well as in the development of new drugs and materials. In
Applications De Recherche Scientifique
2-Pentafluorophenyl-acetamidine hydrochloride has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the synthesis of organic compounds. It can be used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocyclic compounds.
Another potential application of this compound is in the development of new drugs. It has been reported that 2-Pentafluorophenyl-acetamidine hydrochloride has inhibitory effects on various enzymes such as serine proteases, kinases, and matrix metalloproteinases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 2-Pentafluorophenyl-acetamidine hydrochloride is not well understood. However, it has been reported that this compound inhibits the activity of various enzymes by binding to their active sites. This leads to the inhibition of the enzyme's function, which results in the suppression of various physiological processes.
Effets Biochimiques Et Physiologiques
2-Pentafluorophenyl-acetamidine hydrochloride has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as serine proteases, kinases, and matrix metalloproteinases. This inhibition leads to the suppression of various physiological processes such as blood clotting, cell proliferation, and extracellular matrix degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-Pentafluorophenyl-acetamidine hydrochloride is its potential application in the synthesis of organic compounds. It can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for organic chemists.
However, one of the limitations of this compound is its toxicity. It is a hazardous compound and must be handled with care. It can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it must be handled in a well-ventilated area with appropriate protective equipment.
Orientations Futures
There are several potential future directions for research on 2-Pentafluorophenyl-acetamidine hydrochloride. One of the significant future directions is the development of new drugs based on this compound. It has been reported that this compound has inhibitory effects on various enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Another potential future direction is the synthesis of new organic compounds based on 2-Pentafluorophenyl-acetamidine hydrochloride. This compound can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for organic chemists.
Conclusion:
In conclusion, 2-Pentafluorophenyl-acetamidine hydrochloride is a valuable compound in scientific research due to its potential applications in various fields. It can be used in the synthesis of organic compounds, as well as in the development of new drugs. However, it is a hazardous compound and must be handled with care. There are several potential future directions for research on this compound, which makes it an exciting area of study for scientists.
Méthodes De Synthèse
The synthesis of 2-Pentafluorophenyl-acetamidine hydrochloride involves the reaction of pentafluorobenzonitrile with methylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction leads to the formation of a crude product, which is then purified through recrystallization to obtain the final product in the form of a white crystalline powder.
Propriétés
Numéro CAS |
139161-78-7 |
|---|---|
Nom du produit |
2-Pentafluorophenyl-acetamidine hydrochloride |
Formule moléculaire |
C8H6ClF5N2 |
Poids moléculaire |
260.59 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H |
Clé InChI |
PWEIHTLMFGYQPK-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
Synonymes |
2-Pentafluorophenyl-acetamidine HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



